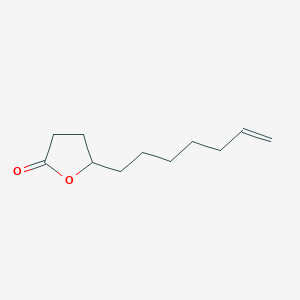
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-: is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a heptenyl side chain, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptenyl side chain, which can be derived from heptene through various functionalization reactions.
Formation of the Furanone Ring: The furanone ring is formed through cyclization reactions. One common method involves the use of a dicarbonyl compound and an appropriate catalyst to facilitate the cyclization.
Coupling Reaction: The heptenyl side chain is then coupled to the furanone ring through a series of reactions, such as esterification or alkylation, under controlled conditions.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone, altering its chemical properties.
Substitution: The heptenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydrofuranones.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- can be compared with other furanone derivatives:
2(3H)-Furanone, 5-methyl-: Lacks the heptenyl side chain, resulting in different chemical and biological properties.
2(3H)-Furanone, 5-phenyl-: Contains a phenyl group instead of a heptenyl chain, leading to variations in reactivity and applications.
2(3H)-Furanone, 5-ethyl-: Features an ethyl side chain, which affects its solubility and interaction with biological targets.
The uniqueness of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- lies in its heptenyl side chain, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
854737-08-9 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-hept-6-enyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h2,10H,1,3-9H2 |
Clave InChI |
ADNQKFLRLADIEU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


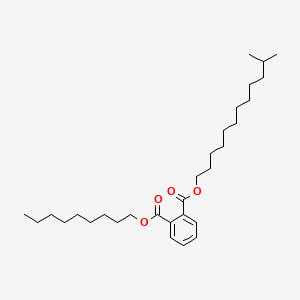
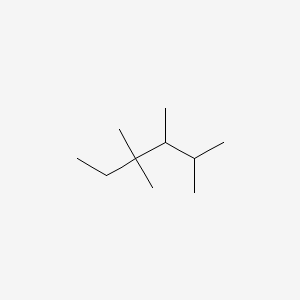
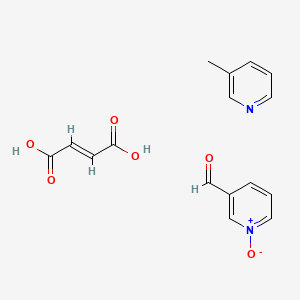
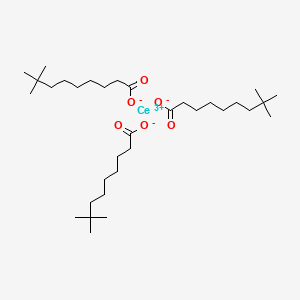

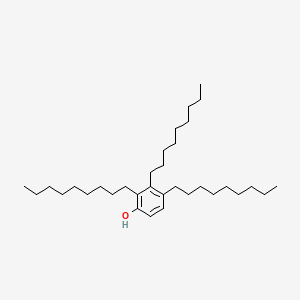

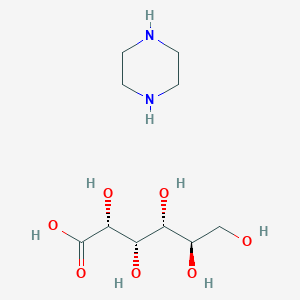

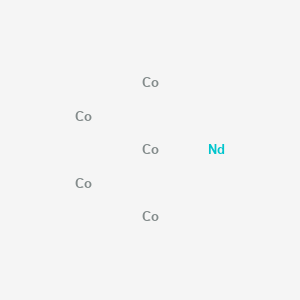
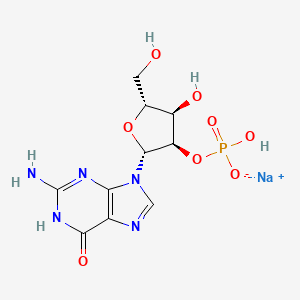

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

